molecular formula C9H10O4S B058249 2-(4-(Methylsulfonyl)phenyl)acetic acid CAS No. 90536-66-6

2-(4-(Methylsulfonyl)phenyl)acetic acid

Cat. No. B058249
CAS RN: 90536-66-6
M. Wt: 214.24 g/mol
InChI Key: HGGWOSYNRVOQJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic acid derivatives involves various chemical reactions and methodologies. One approach involves the Perkin condensation reaction, and another utilizes palladium-catalyzed Suzuki cross-coupling reactions. These methods have been applied to create compounds with significant COX-2 inhibitory activity, showcasing the versatility and potential of these compounds in drug design and development (Moreau et al., 2006).

Molecular Structure Analysis

The molecular and chemical properties of such compounds have been studied using techniques like XRD, FT-IR, UV–Vis, and NMR. These studies provide detailed information on the local and global chemical activities, revealing the electrophilic and nucleophilic nature of the compounds. Theoretical calculations, such as density functional theory (DFT), play a crucial role in understanding these properties (Gültekin et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving 2-(4-(Methylsulfonyl)phenyl)acetic acid derivatives are diverse, including reactions with malondialdehyde and 4-hydroxyalkenals under acidic and mild-temperature conditions, leading to the formation of stable chromophores. These reactions underline the compound's utility in developing colorimetric assays for lipid peroxidation, a critical area in biochemical research (Gerard-Monnier et al., 1998).

Physical Properties Analysis

The physical properties of 2-(4-(Methylsulfonyl)phenyl)acetic acid and its derivatives, such as solubility, melting point, and crystalline structure, have been studied to understand their behavior in different environments and their suitability for various applications. The crystal structure of these compounds often reveals intricate details about their molecular interactions and stability (Jasinski et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for the application of 2-(4-(Methylsulfonyl)phenyl)acetic acid derivatives in chemical synthesis and drug development. Studies have shown how modifications in the molecular structure can significantly impact these properties, offering insights into designing more effective and selective compounds (Kawashima et al., 1995).

Scientific Research Applications

  • HPLC Method Development :

    • Davadra et al. (2011) developed a high-performance liquid chromatography method for separating stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, which is structurally related to 2-(4-(Methylsulfonyl)phenyl)acetic acid. This method is used for monitoring epimerization in propanoic acid compounds (Davadra et al., 2011).
  • Synthesis of Complex Molecules :

    • Zábranský et al. (2018) reported the sulfonation of ferrocene-related compounds, demonstrating methods for synthesizing complex molecules involving sulfonate groups similar to those in 2-(4-(Methylsulfonyl)phenyl)acetic acid (Zábranský, Císařová, & Štěpnička, 2018).
  • Aldose Reductase Inhibitors :

    • Alexiou and Demopoulos (2010) studied benzenesulfonamides as aldose reductase inhibitors with antioxidant activity. This research explores the potential for similar compounds, like 2-(4-(Methylsulfonyl)phenyl)acetic acid, in diabetes-related complications (Alexiou & Demopoulos, 2010).
  • N-arylsulfonyl-2-aryl(hetaryl)aminoacetic Acids Synthesis :

    • Rudyakova et al. (2006) explored the hydrolytic transformations leading to N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, contributing to the development of pharmaceutical compounds (Rudyakova et al., 2006).
  • Cyclooxygenase Inhibitors :

    • Harrak et al. (2010) designed and synthesized 4-(aryloyl)phenyl methyl sulfones, exploring their capacity to inhibit cyclooxygenase isoenzymes, which has implications for anti-inflammatory drugs. This study is relevant for understanding the medicinal applications of sulfone-based compounds (Harrak et al., 2010).
  • Electrochemical Properties :

    • Kowsari et al. (2019) studied the electrochemical properties of poly orthoaminophenol films in the presence of derivatives of phenylglycine. This research contributes to the understanding of the electrochemical applications of phenyl acetic acid derivatives (Kowsari et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2-(4-methylsulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWOSYNRVOQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341331
Record name 4-(Methylsulfonyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylsulfonyl)phenyl)acetic acid

CAS RN

90536-66-6
Record name 4-(Methylsulfonyl)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90536-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mesylphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulfonyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MESYLPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
LA Sorbera, RM Castaner, J Silvestre… - Drugs of the …, 2001 - access.portico.org
Although aspirin has been widely used as a treatment for pain and as an antipyretic since the synthesis of oxidized with Na2WO4 to yield ketosulfone (XXIV)(3, 4). Scheme 3. c) …
Number of citations: 36 access.portico.org
BJ Al-Hourani, W Al-Awaida, KZ Matalka… - Bioorganic & medicinal …, 2016 - Elsevier
A novel class of modified 1,5-disubstituted tetrazoles was designed and synthesized, their biological activity as cyclooxygenases inhibitors was screened, and their molecular docking …
Number of citations: 17 www.sciencedirect.com
KN Srabony - 2020 - search.proquest.com
Alzheimer’s disease (AD), the most common form of dementia, is an irreversible neurodegenerative disorder associated with brain atrophy. The highest known risk factor for AD is …
Number of citations: 0 search.proquest.com
E Kojima, A Iimuro, M Nakajima, H Kinuta… - Journal of Medicinal …, 2022 - ACS Publications
A novel strategy for lead identification that we have dubbed the “Pocket-to-Lead” strategy is demonstrated using HIV-1 protease as a model target. Sometimes, it is difficult to obtain hit …
Number of citations: 2 pubs.acs.org
S Mukherjee, M Pal - Current medicinal chemistry, 2013 - ingentaconnect.com
Quinoline-based small molecules have been explored and being developed as anti-inflammatory agents targeting several pharmacological targets namely Phosphodiesterase 4 (PDE4)…
Number of citations: 91 www.ingentaconnect.com
Y Zhang, X Wu, X Xue, C Li, J Wang… - Journal of Medicinal …, 2019 - ACS Publications
We report the design, optimization, and biological evaluation of nuclear receptor RORγ inverse agonists as therapeutic agents for prostate cancer treatment. The most potent compound …
Number of citations: 33 pubs.acs.org
W Hang, D Li, S Zou, C Xi - The Journal of Organic Chemistry, 2022 - ACS Publications
Cheap and available formate can be seen formally as a carbon dioxide radical anion (CO 2 •– ) combined with a hydrogen atom, where the CO 2 •– is not only a highly active radical but …
Number of citations: 4 pubs.acs.org
Y Wu, J Chen, L Li, K Wen, X Yao, J Pang, T Wu… - Organic …, 2020 - ACS Publications
Herein, we present a copper-mediated decarboxylative sulfonylation of arylacetic acids with sodium sulfinates that provides viable access to sulfone compounds. This protocol features …
Number of citations: 16 pubs.acs.org
SS Yan, SH Liu, L Chen, ZY Bo, K Jing, TY Gao, B Yu… - Chem, 2021 - cell.com
It is highly attractive and challenging to utilize carbon dioxide (CO 2 ), because of its inertness, as a nontoxic and sustainable C1 source in the synthesis of valuable compounds. Here, …
Number of citations: 67 www.cell.com
Y Zhang, X Wu, X Xue, C Li, J Wang, R Wang, X Hao… - sciolibrary.com
RORγ inverse agonists as therapeutic agents for prostate cancer treatment. The most potent compound 27 (designated as XY101) exhibited cellular activity with an IC50 value of 30 nM …
Number of citations: 0 www.sciolibrary.com

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